5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . This method is advantageous due to its broad applicability and the ability to use a variety of substituted anilines, benzylamines, and other primary amines.
Chemical Reactions Analysis
5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids for catalysis and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has shown promising results in both in vitro and in vivo studies, making it a potential candidate for the development of new antibacterial agents . Additionally, the compound’s structure allows for modifications that can lead to the development of other biologically active molecules with target selectivity .
Mechanism of Action
The mechanism of action of 5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to involve similar mechanisms.
Comparison with Similar Compounds
5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one can be compared with other phenylpiperazine derivatives, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and triazole-pyrimidine hybrids. These compounds also exhibit significant biological activities, including neuroprotective and anti-inflammatory properties
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Triazole-pyrimidine hybrids
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives
Properties
CAS No. |
91703-27-4 |
---|---|
Molecular Formula |
C14H18N4O3 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-[4-(2-nitrophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18N4O3/c19-14-6-5-13(15-14)17-9-7-16(8-10-17)11-3-1-2-4-12(11)18(20)21/h1-4,13H,5-10H2,(H,15,19) |
InChI Key |
IKWNKXJUZBPYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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